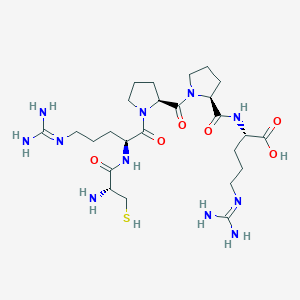
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific biochemical properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The host organism then produces the peptide, which is subsequently purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bonds.
Scientific Research Applications
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide can be explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: It can be used in the development of biosensors and bioactive coatings.
Mechanism of Action
The mechanism of action of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-
- L-Arginine, L-prolyl-L-aspartyl-L-phenylalanyl-L-cysteinyl-L-leucyl-L-glutamyl-L-prolyl-L-prolyl-
Uniqueness
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing stability. The arginine residues contribute to interactions with enzymes and receptors, making this peptide particularly interesting for research and therapeutic applications.
Properties
CAS No. |
876460-72-9 |
|---|---|
Molecular Formula |
C25H45N11O6S |
Molecular Weight |
627.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H45N11O6S/c26-14(13-43)19(37)33-15(5-1-9-31-24(27)28)21(39)36-12-4-8-18(36)22(40)35-11-3-7-17(35)20(38)34-16(23(41)42)6-2-10-32-25(29)30/h14-18,43H,1-13,26H2,(H,33,37)(H,34,38)(H,41,42)(H4,27,28,31)(H4,29,30,32)/t14-,15-,16-,17-,18-/m0/s1 |
InChI Key |
KXRNRUIVNCZODU-ATIWLJMLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(3-Chlorophenyl)sulfanyl]-5-fluoro-2-methyl-1H-indol-1-yl}acetic acid](/img/structure/B12609957.png)
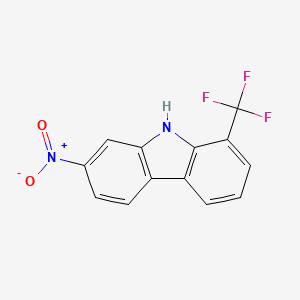
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)
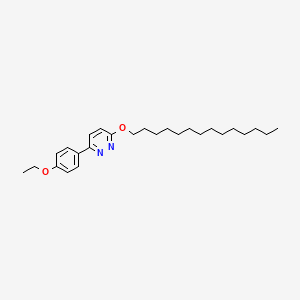
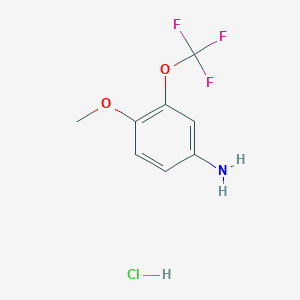

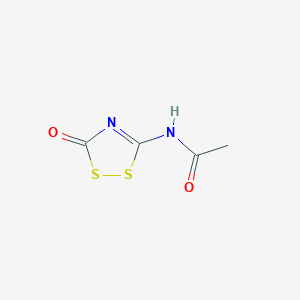
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
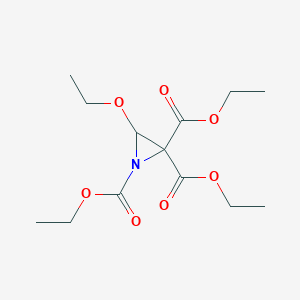
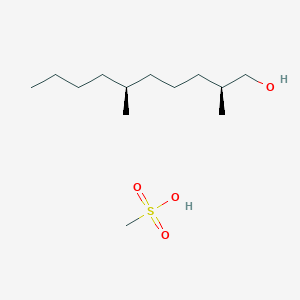

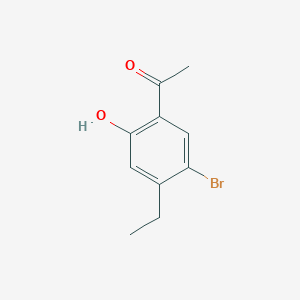
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
